5-bromo-N-(thiophen-3-ylmethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5th position of the nicotinamide ring and a thiophen-3-ylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide typically involves the following steps:
Bromination: The starting material, nicotinamide, undergoes bromination to introduce a bromine atom at the 5th position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Thiophen-3-ylmethylation: The brominated nicotinamide is then reacted with thiophen-3-ylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(thiophen-3-ylmethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base (e.g., triethylamine) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Formation of substituted nicotinamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling Reactions: Formation of biaryl or more complex structures.
Scientific Research Applications
5-bromo-N-(thiophen-3-ylmethyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-methylnicotinamide: Similar structure but with a methyl group instead of the thiophen-3-ylmethyl group.
5-bromo-N-(thiophen-2-ylmethyl)nicotinamide: Similar structure but with the thiophen-2-ylmethyl group instead of the thiophen-3-ylmethyl group.
5-chloro-N-(thiophen-3-ylmethyl)nicotinamide: Similar structure but with a chlorine atom instead of the bromine atom.
Uniqueness
5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is unique due to the presence of both the bromine atom and the thiophen-3-ylmethyl group This combination imparts specific electronic and steric properties that can influence its reactivity and biological activity
Properties
IUPAC Name |
5-bromo-N-(thiophen-3-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-10-3-9(5-13-6-10)11(15)14-4-8-1-2-16-7-8/h1-3,5-7H,4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTBINBKVGPZKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNC(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.